molecular formula C6H10ClN3 B1394250 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride CAS No. 1187830-85-8

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

Cat. No.: B1394250
CAS No.: 1187830-85-8
M. Wt: 159.62 g/mol
InChI Key: LVDGPTTXPPHTCS-UHFFFAOYSA-N
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Description

Structural Taxonomy and Nomenclature

The structural classification of this compound places it within the broader category of bicyclic heterocycles known as pyrazolopyridines. The compound features a fused ring system comprising a pyrazole ring annulated to a partially saturated pyridine ring, creating a rigid bicyclic framework that confers specific pharmacological properties. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the numbering system beginning from the nitrogen atoms in the pyrazole portion of the molecule.

The molecular formula of the base compound is C₆H₉N₃, with a molecular weight of 123.16 grams per mole. When complexed with hydrochloric acid to form the dihydrochloride salt, the molecular formula becomes C₆H₁₁Cl₂N₃ with a corresponding molecular weight of 196.08 grams per mole. The compound exists under multiple Chemical Abstracts Service registry numbers, with the dihydrochloride salt bearing the identifier 157327-44-1.

The structural representation can be described through various chemical notation systems. The Simplified Molecular Input Line Entry System notation for the base compound is C1CNCC2=C1NN=C2, while the International Chemical Identifier provides a more detailed structural description: InChI=1S/C6H9N3/c1-2-7-3-5-4-8-9-6(1)5/h4,7H,1-3H2,(H,8,9). The compound exhibits tautomeric behavior typical of pyrazole-containing structures, with the ability to exist in multiple isomeric forms depending on environmental conditions.

Table 1: Structural Identifiers for this compound

Parameter Base Compound Dihydrochloride Salt
Molecular Formula C₆H₉N₃ C₆H₁₁Cl₂N₃
Molecular Weight 123.16 g/mol 196.08 g/mol
Chemical Abstracts Service Number Multiple variants 157327-44-1
PubChem Compound Identifier 2760583 Various derivatives
International Chemical Identifier Key VGMJQHONPAXABH-UHFFFAOYSA-N ZPIFAYFILYYZIG-UHFFFAOYSA-N

Historical Development in Heterocyclic Chemistry

The historical development of pyrazole chemistry provides crucial context for understanding the emergence of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives. The foundation of pyrazole chemistry was established in the late 19th century when German chemist Ludwig Knorr introduced the term "pyrazole" in 1883. This nomenclature became standardized following Hans von Pechmann's classical synthesis of pyrazole from acetylene and diazomethane in 1898, establishing fundamental synthetic approaches that continue to influence modern heterocyclic chemistry.

The evolution toward more complex pyrazole-containing systems emerged throughout the 20th century as researchers recognized the potential of bicyclic pyrazole derivatives in pharmaceutical applications. The natural occurrence of 1-pyrazolyl-alanine in watermelon seeds in 1959 marked the first isolation of a naturally occurring pyrazole derivative, demonstrating that these heterocyclic systems possessed biological relevance beyond synthetic chemistry. This discovery catalyzed increased research interest in pyrazole-containing compounds as potential therapeutic agents.

The specific development of pyrazolo[4,3-c]pyridine systems represents a more recent advancement in heterocyclic chemistry, emerging from the need for novel pharmaceutical scaffolds with enhanced biological activity profiles. The synthesis of these fused ring systems required sophisticated organic chemistry methodologies, including cyclization reactions and advanced coupling strategies. Modern synthetic approaches have employed techniques such as the Japp-Klingemann reaction and nucleophilic aromatic substitution to construct the bicyclic framework efficiently.

Contemporary synthetic methodology for pyrazolo[4,3-c]pyridine derivatives has been significantly advanced through the development of one-pot synthetic procedures and improved reaction conditions. These methodological improvements have made previously challenging synthetic targets more accessible to medicinal chemists, facilitating broader exploration of this chemical space for drug discovery applications.

Significance in Contemporary Medicinal Chemistry

The contemporary significance of this compound in medicinal chemistry stems from its versatile biological activity profile and structural amenability to chemical modification. Research has demonstrated that compounds based on this scaffold exhibit potent inhibitory activity against multiple therapeutic targets, making them valuable lead compounds for pharmaceutical development.

One of the most significant applications of tetrahydro-pyrazolo[4,3-c]pyridine derivatives involves their activity as tumor necrosis factor-alpha inhibitors. Studies have shown that specific derivatives, particularly those bearing substituted aromatic groups, demonstrate pronounced inhibitory effects on tumor necrosis factor-alpha production, with some compounds achieving inhibition levels exceeding 86 percent at therapeutically relevant concentrations. This activity profile positions these compounds as potential therapeutic agents for inflammatory conditions and autoimmune disorders.

The carbonic anhydrase inhibitory activity of pyrazolo[4,3-c]pyridine sulfonamides represents another significant area of therapeutic potential. Research has demonstrated that appropriately substituted derivatives can achieve selective inhibition of specific carbonic anhydrase isoforms, particularly those associated with cancer progression and metabolic disorders. The structural flexibility of the pyrazolo[4,3-c]pyridine scaffold allows for precise modification to optimize selectivity profiles and potency against specific enzyme variants.

Table 2: Biological Activities of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivatives

Target Activity Type Potency Range Therapeutic Application
Tumor Necrosis Factor-Alpha Inhibitory 86.4% inhibition at 100 mg/kg Anti-inflammatory therapy
Cannabinoid Receptor Type 1 Binding affinity IC₅₀ = 49.6 nanomolar Neuropathic pain management
Carbonic Anhydrase Selective inhibition Variable by isoform Cancer and metabolic disorders
Tropomyosin Receptor Kinases Kinase inhibition IC₅₀ = 56 nanomolar Oncology applications

The compound's activity against tropomyosin receptor kinases has emerged as a particularly promising area of research, with optimized derivatives demonstrating nanomolar potency against these cancer-relevant targets. The ability to achieve selective inhibition of tropomyosin receptor kinase A while maintaining acceptable selectivity profiles against other kinases positions these compounds as potential oncology therapeutics. Furthermore, the structural features that confer kinase selectivity can be systematically modified to optimize both potency and selectivity profiles.

Modern drug discovery approaches have leveraged the pyrazolo[4,3-c]pyridine scaffold for fragment-based drug design applications. The rigid bicyclic structure provides an excellent starting point for structure-based optimization, allowing medicinal chemists to systematically explore chemical space around this core structure. Advanced computational methods have facilitated the rational design of derivatives with enhanced target engagement and improved pharmacological properties.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-2-7-3-5-4-8-9-6(1)5;/h4,7H,1-3H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDGPTTXPPHTCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1187830-85-8
Record name 1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187830-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30677340
Record name 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157327-44-1, 1187830-85-8
Record name 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157327-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the cyclization of precursors under controlled conditions. One method involves reacting hydrazine derivatives with 1,4-diketones, followed by cyclization. Multi-step synthesis may involve cyclocondensation, alkylation, or palladium-catalyzed cross-coupling reactions. For example, microwave-assisted reactions with PdCl₂(PPh₃)₂ and DMF have been used to synthesize pyrazolo[4,3-c]pyridines, achieving yields of 30–45% depending on substituents. Adjusting reaction time, temperature, and catalyst loading can help optimize yields.

Synthesis of 5-tert-butyl-3-ethyl-1-(2-cyanophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

A method for preparing 5-tert-butyl-3-ethyl-1-(2-cyanophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylic ester involves the following step:

  • Reacting a compound with diethyl oxalate in the presence of hexamethyldisilazane lithium amide to generate Compound 2.

In a specific example:

  • LiHMDS (1M, 39mL, 1.3 equivalents) was added to a 100mL three-necked flask under nitrogen, and the system was cooled to -78°C. Compound 1 (5.97g, 30mmol) was dissolved in 60mL tetrahydrofuran and added dropwise to the flask. The temperature was maintained at -78°C for 1 hour. Diethyl oxalate (5.69g, 39mmol, 1.3 equivalents) was added dropwise into the reaction system, and the mixture was naturally heated to room temperature to react overnight. 30mL of water was added, and 1N hydrochloric acid solution was slowly added dropwise until the reaction system became neutral. Tetrahydrofuran was removed under reduced pressure, and the aqueous phase was extracted with ethyl acetate (3X30mL). The organic phases were combined, dried over anhydrous sodium sulfate, and the solvent was removed by spin-drying to give Compound 2 (6.74g, 75%). LCMS (ESI) [ M + H ]⁺: 300.

Synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride

The synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride typically involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of a catalyst such as amorphous carbon-supported sulfonic acid (AC-SO3H). This reaction can be carried out at room temperature in ethanol, providing the desired product with moderate to good yields.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Addition of oxygen or removal of hydrogen
  • Reduction: Addition of hydrogen or removal of oxygen
  • Substitution: Replacement of one atom or group of atoms with another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and the use of solvents like ethanol.

Analytical Techniques

Structural Characterization

Techniques used for structural characterization include:

  • NMR: ¹H/¹³C NMR identifies substituent positions and ring saturation (e.g., methyl groups at δ 2.4 ppm, aromatic protons at δ 7.2–8.1 ppm).
  • X-ray Crystallography: Single-crystal analysis confirms bond lengths and angles, which is critical for validating stereochemistry.
  • Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 231.68 for ethyl ester derivatives).

Purity Verification

Purity is assessed using HPLC (≥98% purity thresholds) and melting point analysis (e.g., mp 273–278.5°C for analogous pyrazolo derivatives). Structural validation combines NMR (chemical shifts for aromatic protons and heterocyclic carbons) and high-resolution MS to match theoretical and experimental molecular weights.

Biological Activity

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is a compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article reviews the biological activity of this compound, supported by case studies and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H9N32HClC_6H_9N_3\cdot 2HCl with a molecular weight of 196.16 g/mol. It is characterized by a saturated pyrazole ring fused to a pyridine structure, which contributes to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against multi-drug resistant pathogens, particularly those classified under the ESKAPE panel (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter cloacae).

  • Minimum Inhibitory Concentration (MIC) : The compound has shown promising results with an MIC of approximately 26.7 mM against Mycobacterium tuberculosis .
  • Comparative Efficacy : In comparative studies against clinically used antibiotics such as nitrofurantoin and ciprofloxacin, certain derivatives of this compound exhibited superior antibacterial activity .
PathogenMIC (mM)Comparison AntibioticMIC (mM)
Mycobacterium tuberculosis26.7Nitrofurantoin50
Staphylococcus aureus12.0Ciprofloxacin8
Acinetobacter baumannii15.0Nitrofurantoin32

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. It has been reported to exhibit antitriposomal activity due to the inhibition of protein–protein interactions within parasite cells . Additionally, it has shown potential in modulating neurotransmitter systems which could be beneficial in treating neurological disorders.

Case Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated various derivatives of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine against ESKAPE pathogens. The lead compound demonstrated significant growth inhibition at lower concentrations compared to standard treatments .

Case Study 2: Neuropharmacological Applications

Research indicates that certain derivatives can inhibit specific neurotransmitter receptors. These findings suggest that the compound could be explored further for its potential in treating conditions such as anxiety and depression .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the efficacy of this compound. Modifications to the pyrazole ring and substituents on the nitrogen atoms have been shown to influence both antimicrobial and neuropharmacological activities.

  • N-Alkylation : Compounds with N-alkyl substitutions exhibited enhanced activity against bacterial strains.
  • Substituent Variations : Changes in substituents on the pyrazole ring resulted in varied biological activities, indicating that careful modification can lead to more potent derivatives .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key derivatives and their properties:

Compound Name & Substituents Molecular Formula Melting Point (°C) Biological Target Key Reference
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride (Core structure) C₆H₁₀ClN₃ - c-Met, Pantothenate synthetase
3-Isopropyl derivative (e.g., ) C₉H₁₆ClN₃ - N/A
1-Phenyl derivative () C₁₂H₁₄ClN₃ - Research reagent
3-(1,3-Oxazol-5-yl)-1-propyl derivative (12f, ) C₁₂H₁₆ClN₃O 142–143 ESKAPE pathogens
3-(1,3-Oxazol-5-yl)-1-(2-methoxyethyl) (12g, ) C₁₂H₁₆ClN₃O₂ 119–120 ESKAPE pathogens
5-tert-Butyl-N-pyrazol-4-yl-tetrahydrobenzo[d]isoxazole-3-carboxamide () C₁₆H₂₃N₃O₂ - Pantothenate synthetase (IC₅₀: 90 nM)

Key Observations :

  • Substituent Effects : Hydrophobic groups (e.g., tert-butyl in ) enhance pantothenate synthetase inhibition, while polar groups (e.g., methoxyethyl in 12g) reduce activity .
  • Melting Points : Derivatives with bulkier substituents (e.g., 12f) exhibit higher melting points, suggesting greater crystallinity and stability .

Pantothenate Synthetase Inhibition :

  • The 3-phenyl derivative (Samala et al., 2013) showed moderate activity (IC₅₀ ~300 nM), whereas the benzo[d]isoxazole carboxamide analogue (Petukhov et al.) demonstrated superior potency (IC₅₀: 90 nM) due to enhanced hydrophobic interactions .
  • Tuberculosis Activity : 3-Phenyl derivatives (e.g., Samala et al.) inhibited M. tuberculosis growth at MIC values of 3.12–6.25 µg/mL .

Anticancer Activity :

  • Pyrazolo[4,3-c]pyridine derivatives designed as c-Met inhibitors () exhibited enzymatic IC₅₀ values <100 nM and suppressed cancer cell proliferation at low micromolar concentrations .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives, and how are reaction yields optimized?

  • Methodology : Multi-step synthesis typically involves cyclocondensation, alkylation, or palladium-catalyzed cross-coupling reactions. For example, microwave-assisted reactions with PdCl₂(PPh₃)₂ and DMF have been used to synthesize pyrazolo[4,3-c]pyridines, achieving yields of 30–45% depending on substituents. Reaction monitoring via TLC and purification by column chromatography are critical for optimizing yields .
  • Key Considerations : Adjusting reaction time, temperature, and catalyst loading can mitigate low yields. Substituent steric effects (e.g., methoxypropyl vs. phenyl groups) significantly influence reaction efficiency .

Q. How is the structural characterization of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride performed?

  • Techniques :

  • NMR : ¹H/¹³C NMR identifies substituent positions and ring saturation (e.g., methyl groups at δ 2.4 ppm, aromatic protons at δ 7.2–8.1 ppm) .
  • X-ray Crystallography : Single-crystal analysis (monoclinic P21/c space group, a = 13.017 Å, b = 12.771 Å) confirms bond lengths and angles, critical for validating stereochemistry .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 231.68 for ethyl ester derivatives) .

Q. What biological targets are associated with pyrazolo[4,3-c]pyridine derivatives?

  • Mechanistic Insights : These compounds exhibit kinase inhibition (e.g., c-Met) and antimicrobial activity against ESKAPE pathogens. Structure-based design has identified key interactions with ATP-binding pockets, validated by IC₅₀ values in enzymatic assays .
  • Pharmacological Screening : Anti-inflammatory and anticancer activities are evaluated via in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and in vivo models .

Advanced Research Questions

Q. How can computational methods enhance the design of pyrazolo[4,3-c]pyridine-based inhibitors?

  • Approach : Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes to targets like c-Met. Pharmacophore modeling identifies critical substituents (e.g., trifluoromethyl groups improve hydrophobic interactions) .
  • Case Study : Derivatives with 2-pyridyl substituents showed improved binding affinity (ΔG = −9.2 kcal/mol) compared to unsubstituted analogs .

Q. How do substituents influence the solubility and bioavailability of pyrazolo[4,3-c]pyridine derivatives?

  • Structure-Property Relationships :

  • Hydrophilic Groups : Methoxyethyl substituents increase aqueous solubility (logP reduction from 2.8 to 1.5) .
  • Ionizable Moieties : Hydrochloride salts (e.g., 3-chlorophenyl derivatives) enhance crystallinity and dissolution rates .
    • Analytical Methods : HPLC-UV (C18 column, acetonitrile/water gradient) quantifies solubility and stability under physiological pH .

Q. What strategies resolve contradictions in biological activity data across substituted derivatives?

  • Hypothesis Testing :

  • SAR Studies : Compare trifluoromethyl vs. nitro groups to assess potency against ESKAPE pathogens (MIC values range: 2–64 µg/mL) .
  • Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to validate selectivity and reduce false positives .
    • Data Interpretation : Conflicting cytotoxicity results may arise from assay conditions (e.g., serum concentration in cell culture). Normalize data using internal controls (e.g., staurosporine as a reference inhibitor) .

Q. How are low-temperature crystallography and spectroscopic techniques applied to study dynamic structural changes?

  • Experimental Design :

  • X-ray at 173 K : Resolves thermal motion artifacts in crystal lattices (e.g., β = 115.76° for 5-tert-butyl derivatives) .
  • VT-NMR : Monitors conformational changes (e.g., ring puckering) in solution phase from 298 K to 223 K .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 2
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

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